molecular formula C19H26N2O6 B2625280 3,3'-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) CAS No. 879919-33-2

3,3'-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one)

Cat. No.: B2625280
CAS No.: 879919-33-2
M. Wt: 378.425
InChI Key: QXPJXMKAZIEAEE-UHFFFAOYSA-N
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Description

3,3’-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) is a synthetic organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one.

    Methylenation: The key step involves the methylenation of two molecules of 4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one using formaldehyde under basic conditions to form the methylene bridge.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylenation process.

Chemical Reactions Analysis

Types of Reactions

3,3’-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The pyridinone ring can be reduced under specific conditions.

    Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced pyridinone derivatives.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3’-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3’-methylenebis(4-hydroxy-6-methylpyridin-2(1H)-one): Lacks the methoxyethyl group.

    3,3’-methylenebis(4-hydroxy-1-ethyl-6-methylpyridin-2(1H)-one): Contains an ethyl group instead of a methoxyethyl group.

Uniqueness

The presence of the methoxyethyl group in 3,3’-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) may confer unique properties, such as increased solubility or enhanced biological activity, compared to its analogs.

Properties

IUPAC Name

4-hydroxy-3-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-12-9-16(22)14(18(24)20(12)5-7-26-3)11-15-17(23)10-13(2)21(19(15)25)6-8-27-4/h9-10,22-23H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPJXMKAZIEAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)CC2=C(C=C(N(C2=O)CCOC)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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